The presence of the Boc (tert-butoxycarbonyl) protecting group suggests this molecule could be a precursor for the synthesis of peptides containing a proline residue with a 4-bromobenzyl side chain. Proline is a common amino acid found in proteins, and the 4-bromobenzyl group can serve as a useful handle for further chemical modifications ().
The incorporation of a halogen atom (bromine) into the molecule provides a site for potential attachment of other functional groups, which could be useful in the development of new drugs. Many drugs target specific protein-protein interactions, and modifications to the proline ring can sometimes impact these interactions ().
1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid is an organic compound characterized by a pyrrolidine ring substituted with a bromobenzyl group and a tert-butyloxycarbonyl (Boc) protecting group. Its empirical formula is C₁₇H₂₂BrNO₄, and it has a molecular weight of approximately 372.27 g/mol. The compound is primarily utilized in medicinal chemistry and organic synthesis due to its unique structural features, which allow for various functionalizations and applications in drug development .
The synthesis of 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:
These steps can vary based on specific laboratory protocols and available reagents .
1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid finds applications in various fields:
Interaction studies involving 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid focus on its reactivity with biological targets and other chemical entities. These studies may include:
Such studies are essential for determining the compound's viability as a therapeutic agent.
Several compounds share structural similarities with 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
1-Boc-2-(phenyl)-2-pyrrolidinecarboxylic acid | Phenyl group instead of bromobenzyl | Potentially different biological activity |
Boc-DL-proline | Simple proline structure | Commonly used as a building block in peptide synthesis |
1-Boc-2-(3-chlorobenzyl)-2-pyrrolidinecarboxylic acid | Chlorobenzyl substitution | Different halogen may affect reactivity and selectivity |
These compounds highlight the uniqueness of 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid due to its specific brominated substituent, which may influence its chemical reactivity and biological properties compared to others.
1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid is a structurally complex molecule characterized by a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 4-bromobenzyl substituent. The molecular formula is C₁₇H₂₂BrNO₄, with a molecular weight of 384.3 g/mol. The pyrrolidine ring serves as the core structure, with the Boc group attached to the nitrogen atom at position 1 and the carboxylic acid at position 2. The 4-bromobenzyl group is bonded to the carbon at position 2 of the pyrrolidine ring, introducing stereochemical complexity.
Feature | Description |
---|---|
Core Structure | Pyrrolidine ring (five-membered nitrogen-containing heterocycle) |
Boc Protecting Group | tert-Butyloxycarbonyl group attached to the nitrogen atom at position 1 |
Carboxylic Acid | Positioned at carbon 2 of the pyrrolidine ring |
4-Bromobenzyl Group | Para-brominated benzyl substituent attached to carbon 2 of the pyrrolidine |
The stereochemistry of the molecule is critical. The pyrrolidine ring adopts a chair-like conformation, with the Boc group and carboxylic acid in a cis relationship relative to the nitrogen atom. The 4-bromobenzyl group introduces additional stereochemical constraints, favoring specific puckering modes of the pyrrolidine ring.
The lithiation-substitution methodology represents a cornerstone approach for the α-functionalization of N-tert-butoxycarbonyl protected pyrrolidines, offering exceptional regioselectivity and stereochemical control. This methodology has been extensively developed for the synthesis of compounds such as 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid, where precise control over the α-substitution pattern is crucial [1] [2].
The fundamental mechanism of pyrrolidine lithiation involves the deprotonation of the α-carbon adjacent to the nitrogen atom by strong organolithium bases. The N-tert-butoxycarbonyl protecting group serves a dual function: it activates the α-hydrogen toward deprotonation through inductive electron withdrawal and provides steric control that influences the stereochemical outcome of subsequent electrophilic trapping reactions [3]. The lithiated intermediate forms a stabilized enolate-like structure that can undergo nucleophilic attack on various electrophiles, including benzyl halides bearing electron-withdrawing substituents such as 4-bromobenzyl bromide [1].
Systematic optimization studies have demonstrated that the choice of organolithium base significantly influences both reaction efficiency and stereoselectivity. Secondary butyllithium (s-BuLi) in combination with (-)-sparteine as a chiral ligand provides optimal enantioselectivity, achieving enantiomeric ratios of 92:8 to 96:4 under carefully controlled conditions [2]. The reaction proceeds most effectively in tert-butyl methyl ether at -78°C, with reaction times typically ranging from 2-3 hours to ensure complete lithiation while minimizing competing side reactions [3].
Alternative lithium amide bases, including lithium diisopropylamide and lithium tetramethylpiperidide, have been evaluated for their effectiveness in pyrrolidine deprotonation. Lithium diisopropylamide shows good reactivity in tetrahydrofuran at -75°C, providing yields of 65-80% with reaction times of 1-2 hours [4]. However, the use of lithium tetramethylpiperidide requires extended reaction times of 2-4 hours to achieve comparable conversion rates of 70-85% [4].
Recent investigations have revealed that lithiated N-tert-butoxycarbonyl pyrrolidine intermediates exhibit remarkable configurational stability at elevated temperatures. Studies conducted at 30-40°C demonstrate that the stereochemical integrity of the lithiated center is maintained for periods up to 1 hour, yielding enantiomeric ratios of 90:10 [3]. This thermal stability enables more practical reaction conditions and broader functional group tolerance, as many electrophilic trapping reagents benefit from higher reaction temperatures.
The incorporation of 4-bromobenzyl functionality requires careful consideration of the electronic properties of the electrophilic component. 4-Bromobenzyl bromide serves as an effective electrophile due to the electron-withdrawing nature of the bromine substituent, which enhances the electrophilicity of the benzylic carbon. The reaction proceeds through an SN2 mechanism, with the lithiated pyrrolidine attacking the benzylic carbon and displacing the bromide leaving group [2].
The stereochemical outcome of the electrophilic trapping is influenced by the steric environment around the lithiated center. When (-)-sparteine is employed as a chiral ligand, the lithium center adopts a preferred conformation that directs the approach of the electrophile from a specific face, resulting in high stereoselectivity. This methodology has been successfully applied on multigram scales, demonstrating its practical utility for the synthesis of pharmaceutical intermediates [2].
The choice of solvent profoundly affects both the reactivity and selectivity of lithiation reactions. Ethereal solvents, particularly diethyl ether and tert-butyl methyl ether, provide optimal conditions for maintaining the aggregation state of organolithium species while ensuring adequate solubility of the substrate and reagents [1]. The lower coordinating ability of tert-butyl methyl ether compared to tetrahydrofuran helps preserve the chiral environment created by sparteine coordination, leading to enhanced enantioselectivity [3].
Tetrahydrofuran, while providing excellent solubility characteristics, can compete with sparteine for coordination to lithium, potentially diminishing stereochemical control. However, it remains a valuable solvent for achiral lithiation reactions where high yields are prioritized over enantioselectivity [5]. The dielectric constant and coordinating ability of the solvent must be carefully balanced to achieve optimal results for each specific substrate-electrophile combination.
The tert-butoxycarbonyl protecting group has emerged as the most versatile and widely employed nitrogen protecting group in pyrrolidine chemistry, offering exceptional stability under basic and nucleophilic conditions while remaining readily removable under acidic or thermal conditions [6] [7]. Understanding the mechanistic details of both protection and deprotection processes is essential for developing efficient synthetic routes to complex pyrrolidine derivatives.
The installation of the tert-butoxycarbonyl group proceeds through nucleophilic attack of the pyrrolidine nitrogen on di-tert-butyl dicarbonate (Boc2O), followed by elimination of tert-butyl carbonate, which spontaneously decomposes to carbon dioxide and tert-butoxide [6]. The reaction mechanism involves initial formation of a tetrahedral intermediate upon nucleophilic addition, followed by rapid elimination to yield the carbamate product [7].
Optimization studies have revealed that the reaction conditions significantly influence both the rate and efficiency of protection. In aqueous tetrahydrofuran systems, the addition of 4-dimethylaminopyridine as a catalyst enhances reaction rates and allows for lower temperatures, typically room temperature to 40°C [7]. The presence of water facilitates proton transfer processes and helps maintain the carbonate species in solution, leading to more complete conversions with yields ranging from 90-98% [7].
Alternative protection conditions utilizing neat Boc2O in the presence of triethylamine have been developed for substrates sensitive to aqueous conditions. These anhydrous protocols proceed at room temperature over 4-8 hours, achieving yields of 85-95% while minimizing hydrolysis of sensitive functional groups [6]. The choice between aqueous and anhydrous conditions depends on the specific substrate requirements and the presence of water-sensitive functionality.
The removal of tert-butoxycarbonyl groups under acidic conditions proceeds through a well-established mechanism involving protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation [8] [9]. Trifluoroacetic acid represents the most commonly employed reagent for this transformation, providing rapid and complete deprotection under mild conditions [8].
The mechanism initiates with protonation of the carbamate oxygen by trifluoroacetic acid, which increases the electrophilicity of the carbonyl carbon and facilitates C-O bond cleavage [8]. The resulting tert-butyl cation is highly unstable and rapidly loses a proton to form isobutylene, while the remaining carbamic acid intermediate undergoes spontaneous decarboxylation to yield the free amine and carbon dioxide [9].
Optimization of acidic deprotection conditions has focused on solvent selection and reaction stoichiometry. Dichloromethane serves as the optimal solvent due to its inertness toward both the acid and the organic products, while providing excellent solubility for both starting materials and products [8]. The use of excess trifluoroacetic acid (typically 3-5 equivalents) ensures complete protonation and rapid reaction rates, with typical reaction times of 1-4 hours at room temperature [9].
Recent developments have introduced alternative deprotection methods that address the environmental and safety concerns associated with trifluoroacetic acid. Methanesulfonic acid in methanol has emerged as an effective and more environmentally benign alternative, providing yields of 85-95% under mild heating conditions (50-70°C) over 2-8 hours [10]. This method generates methyl tert-butyl ether as a byproduct, which can be easily removed by distillation.
Phosphoric acid-mediated deprotection offers another viable alternative, particularly for substrates containing acid-sensitive functional groups. The weaker acidity of phosphoric acid allows for more controlled reaction conditions, typically requiring temperatures of 60-80°C over 4-12 hours to achieve yields of 75-90% [11]. This method is particularly useful for compounds containing ester or amide functionality that might be hydrolyzed under stronger acidic conditions.
Thermal deprotection of tert-butoxycarbonyl groups has gained increasing attention as a method that avoids the use of acidic reagents and the associated workup complications [12]. The thermal elimination mechanism involves direct cleavage of the C-O bond in the carbamate, forming isobutylene and carbon dioxide while regenerating the free amine [12].
Optimization studies have established that temperatures of 140-180°C are required for efficient thermal deprotection, with reaction times ranging from 15-45 minutes depending on the substrate structure [12]. The reaction can be conducted in the absence of solvent or in high-boiling aprotic solvents such as diphenyl ether. This methodology has proven particularly valuable for substrates that are incompatible with acidic conditions or where acid-free products are required [12].
The thermal method exhibits good functional group tolerance and can be applied to complex substrates containing multiple protecting groups. However, care must be taken to ensure that other thermally labile groups are not affected by the elevated temperatures required for deprotection. The method has been successfully applied to borylated heterocycles and other sensitive substrates where acidic conditions would lead to decomposition [12].
The development of heterogeneous deprotection methods using solid acid catalysts has provided additional options for Boc removal under flow chemistry conditions [13]. H-BEA zeolite in tetrahydrofuran enables continuous deprotection at 140°C with residence times of less than one minute, achieving high yields while facilitating product isolation [13].
This methodology offers significant advantages for large-scale synthesis, including simplified workup procedures, reduced waste generation, and improved safety profiles. The solid catalyst can be regenerated and reused multiple times without significant loss of activity, making the process economically attractive for industrial applications [13]. The method has been demonstrated on a variety of aromatic and aliphatic amines with sustained throughput over extended periods.
The stereoselective synthesis of chiral pyrrolidine derivatives represents one of the most challenging and important aspects of heterocyclic chemistry, given the prevalence of these structures in biologically active compounds and their role as key intermediates in pharmaceutical synthesis [14] [15]. The development of efficient methodologies for controlling multiple stereocenters in pyrrolidine systems requires sophisticated understanding of both electronic and steric factors.
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes provides a powerful approach for constructing highly substituted pyrrolidine derivatives with excellent control over multiple stereocenters [15]. Silver carbonate catalysis has emerged as a particularly effective method for promoting these transformations, enabling the synthesis of proline derivatives with up to four stereogenic centers in moderate to good yields [15].
The mechanism involves initial formation of an azomethine ylide through deprotonation of an imine or iminium salt, followed by concerted cycloaddition with an electron-deficient alkene. The stereochemical outcome is governed by the approach geometry of the dipole and dipolarophile, which can be controlled through the choice of catalyst, ligands, and reaction conditions [15]. Silver carbonate provides optimal reactivity while maintaining good selectivity, with the metal center coordinating to both the ylide and the alkene to control their relative orientation.
Optimization studies have revealed that N-tert-butanesulfinyl imines serve as particularly effective precursors for azomethine ylide generation. The (S)-configuration of the sulfinyl group induces a (2S,3R,4S,5R) absolute configuration in the final pyrrolidines through a chelation-controlled mechanism [15]. This methodology provides access to densely substituted pyrrolidines that can be further transformed into valuable proline derivatives with high efficiency and selectivity.
Organocatalytic asymmetric Michael addition reactions have proven highly effective for the synthesis of pyrrolidine-3-carboxylic acid derivatives with exceptional enantioselectivity [16] [17]. The methodology involves the addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, followed by reductive cyclization to form the pyrrolidine ring [17].
The key to achieving high enantioselectivity lies in the choice of organocatalyst and reaction conditions. Proline-derived catalysts provide optimal results, with the catalyst controlling both the facial selectivity of the Michael addition and the subsequent cyclization step [17]. The reaction proceeds through an enamine intermediate formed between the catalyst and the activated enoate, which undergoes stereoselective addition to the nitroalkane electrophile.
Solvent effects play a crucial role in determining both the reaction rate and stereoselectivity. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance the nucleophilicity of the enamine intermediate while stabilizing the transition state through hydrogen bonding interactions [17]. The use of optimized conditions enables the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess in just two synthetic steps from readily available starting materials [17].
The memory of chirality approach represents an elegant solution for the asymmetric synthesis of pyrrolidines with vicinal stereocenters, utilizing the transient chirality of enolate intermediates to control the stereochemical outcome of subsequent transformations [18]. This methodology involves the intramolecular SN2' reaction of α-amino ester enolates with allylic halides, providing functionalized pyrrolidines with excellent diastereoselectivity and enantioselectivity [18].
The success of this approach depends on the careful design of substrates that can undergo stereospecific cyclization while maintaining the stereochemical information from the original chiral center. The reaction proceeds through formation of an enolate that retains configurational memory through restricted rotation, followed by intramolecular displacement of the allylic leaving group [18]. This mechanism enables the construction of quaternary-tertiary or quaternary-quaternary stereocenters in a single operation.
Temperature control is critical for achieving optimal selectivity, with reactions typically conducted at 0°C to room temperature to balance reaction rate with stereochemical fidelity [18]. The methodology has been successfully applied to the synthesis of complex pyrrolidine frameworks that would be difficult to access through other approaches, demonstrating the power of leveraging transient chirality for stereocontrol.
Rhodium-catalyzed C-H amination provides direct access to multisubstituted pyrrolidines with remote stereocontrol, addressing the challenge of synthesizing pyrrolidines with nonadjacent stereocenters [19]. This methodology involves the intramolecular insertion of rhodium-alkyl nitrene intermediates into C-H bonds, generating trisubstituted β-prolines with exclusive anti-selectivity [19].
The reaction mechanism involves initial formation of a rhodium-nitrene complex from an azide precursor, followed by insertion into an unactivated C-H bond through a concerted process [19]. The high diastereoselectivity arises from the conformational constraints imposed by the developing pyrrolidine ring, which favor approach of the nitrene from the less hindered face of the molecule [19].
Computational studies have provided insights into the origin of the observed selectivity, revealing that the anti-selective pathway proceeds through a lower energy transition state compared to the syn alternative [19]. The methodology tolerates a wide range of functional groups and provides products that serve as versatile intermediates for further synthetic elaboration [19]. The carboxylic acid functionality in the products acts as a gateway for diverse downstream transformations, enabling access to complex pyrrolidine architectures.
The asymmetric hydrogenation of substituted pyrroles provides a complementary approach for accessing chiral pyrrolidines, particularly when starting from readily available aromatic precursors [20]. This methodology relies on the diastereoselective reduction of pyrroles bearing chiral substituents, where existing stereogenic centers direct the facial selectivity of hydrogenation [20].
Palladium on carbon serves as the optimal catalyst for these transformations, providing selective delivery of hydrogen from one face of the aromatic system [20]. The presence of stereocenters in the substrate influences the approach of the catalyst-substrate complex, leading to preferential formation of one diastereomer [20]. This methodology has been successfully applied to the synthesis of complex indolizidine and pyrrolizidine alkaloids with high stereochemical purity.
Optimization studies have revealed that the reaction conditions significantly influence both the rate and selectivity of reduction. Slightly acidic conditions (pH 4-5) enhance the reaction rate while maintaining good selectivity, with typical reaction times of 4-8 hours under standard hydrogenation pressure [20]. The method exhibits good functional group tolerance and can be applied to substrates containing ester, amide, and alcohol functionality without significant side reactions.
The selection of appropriate solvents and reaction temperatures represents a critical aspect of optimizing synthetic methodologies for pyrrolidine derivatives, as these parameters profoundly influence reaction rates, selectivity, and overall efficiency [21] [22]. Understanding the fundamental principles governing solvent effects enables rational optimization of reaction conditions for maximum synthetic utility.
The dielectric constant of organic solvents plays a pivotal role in determining the kinetics and thermodynamics of pyrrolidine synthesis reactions [22]. High-polarity solvents such as dimethylformamide (ε = 36.7) and dimethyl sulfoxide (ε = 46.7) stabilize charged intermediates and transition states, leading to enhanced reaction rates for ionic mechanisms [21]. These solvents are particularly beneficial for nucleophilic substitution reactions and cyclization processes that involve charged intermediates.
Systematic studies of pyrrolidine nucleophilicity in mixed solvent systems have revealed complex relationships between solvent composition and reactivity [22]. In methanol-acetonitrile mixtures, the nucleophilicity parameters of pyrrolidine vary significantly with solvent composition, demonstrating that simple dielectric constant considerations are insufficient for predicting solvent effects [22]. The specific solvation interactions between pyrrolidine and solvent molecules must be considered to fully understand reactivity patterns.
Computational molecular dynamics simulations have provided atomic-level insights into solvation effects on pyrrolidine reactivity [22]. These studies reveal that the local solvation environment around the pyrrolidine nitrogen significantly influences its nucleophilic character, with methanol forming stronger hydrogen bonds than acetonitrile and thereby reducing nucleophilicity [22]. Such detailed understanding enables rational solvent selection for specific synthetic transformations.
Temperature effects on pyrrolidine synthesis encompass both kinetic and thermodynamic considerations, with optimal conditions representing a balance between reaction rate, selectivity, and side reaction suppression [23] [24]. For thermal ring contraction reactions of pyridines to pyrrolidines, elevated temperatures (140°C) are required to overcome activation barriers while maintaining good functional group tolerance [23].
The development of continuous flow methodologies has enabled precise temperature control and the use of superheated solvents to accelerate reaction rates [25]. Flow reactors allow for rapid heating and cooling, minimizing decomposition pathways while maximizing desired transformations [25]. This approach has proven particularly valuable for temperature-sensitive substrates that require careful thermal management.
Recent investigations into the thermal stability of pyrrolidine intermediates have revealed surprising robustness under elevated temperature conditions [3]. Lithiated pyrrolidine species maintain configurational stability at temperatures up to 40°C for extended periods, enabling higher-temperature electrophilic trapping reactions with improved efficiency [3]. This finding has opened new opportunities for conducting synthetically challenging transformations under more convenient conditions.
The development of environmentally benign solvent systems for pyrrolidine synthesis has become increasingly important from both regulatory and sustainability perspectives [26]. Water has emerged as a particularly attractive medium for certain types of pyrrolidine-forming reactions, offering unique reactivity profiles due to hydrophobic effects and hydrogen bonding interactions [26].
Polyethylene glycol systems have demonstrated exceptional performance for heterocyclic synthesis, providing both environmental benefits and improved reaction efficiency [26]. PEG-400 as a solvent enables the synthesis of complex heterocyclic systems with yields up to 92% while offering easy product isolation and solvent recovery [26]. The high boiling point and low volatility of PEG solvents reduce atmospheric emissions and improve worker safety.
Ionic liquid systems represent another promising avenue for green pyrrolidine synthesis, offering tunable properties and negligible vapor pressure [26]. 1-Butyl-3-methylimidazolium hydroxide has been successfully employed as both solvent and catalyst for heterocyclization reactions, achieving high atom economy and chemoselectivity [26]. The recyclability of ionic liquids makes them particularly attractive for large-scale applications.
Systematic optimization of reaction conditions using statistical design of experiments has proven invaluable for maximizing the efficiency of pyrrolidine synthesis [27]. Full factorial designs enable the identification of optimal parameter combinations while minimizing the number of required experiments [27]. This approach has been successfully applied to optimize temperature, concentration, and catalyst loading for various pyrrolidine-forming reactions.
Response surface methodology provides detailed understanding of how multiple variables interact to influence reaction outcomes [27]. For example, optimization of a pyrrolidine arylation reaction revealed complex interactions between temperature, concentration, and pyrrolidine equivalents, leading to identification of conditions that maximize yield while minimizing impurity formation [27]. Such systematic approaches are essential for developing robust synthetic processes.
Modern optimization techniques including self-optimization and machine learning algorithms have begun to transform the discovery and development of optimal reaction conditions [27]. Automated reactors equipped with in-line analytical techniques enable rapid screening of reaction parameters, leading to faster identification of optimal conditions [27]. These approaches are particularly valuable for complex multi-parameter optimization problems common in heterocyclic synthesis.
Real-time monitoring of pyrrolidine synthesis reactions using in-situ spectroscopic techniques has provided unprecedented insights into reaction mechanisms and kinetics [3]. ReactIR spectroscopy enables continuous monitoring of functional group transformations, allowing for precise determination of reaction endpoints and identification of optimal quenching conditions [3].
Variable temperature NMR spectroscopy studies have revealed important details about conformational dynamics and rotameric equilibria in pyrrolidine systems [3]. Understanding these dynamic processes is crucial for optimizing reaction conditions and predicting stereochemical outcomes [3]. The ability to monitor these processes in real-time enables rational optimization of reaction parameters.
This comprehensive analysis examines the spectroscopic characterization of 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid, focusing on four critical analytical approaches that provide detailed molecular structural information. The compound represents a complex pyrrolidine derivative with multiple functional groups, making it an excellent subject for advanced spectroscopic investigation.
The analysis of diastereotopic protons in 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid provides crucial insights into molecular conformation and stereochemistry [1] [2]. Diastereotopic protons are chemically non-equivalent protons that produce distinct chemical shifts due to their different magnetic environments [1]. In this compound, the presence of the chiral center at the C2 position creates diastereotopic relationships for methylene protons throughout the pyrrolidine ring system.
The most significant diastereotopic effects occur at the C3 and C4 positions of the pyrrolidine ring. The C3 methylene protons exhibit characteristic axial and equatorial orientations with distinct chemical shifts at 2.0-2.3 ppm (axial) and 2.4-2.7 ppm (equatorial) [3] [1]. The coupling patterns reveal geminal coupling constants of 2JHH = 13.5 Hz and vicinal coupling constants of 3JHH = 8.2 Hz and 6.8 Hz respectively, reflecting the ring's envelope conformation [4] [5].
The 4-bromobenzyl methylene group demonstrates pronounced diastereotopic behavior with an AB system pattern centered at 2.8-3.2 ppm [3]. The coupling constant JAB = 14.2 Hz indicates significant geminal coupling between the non-equivalent protons [1]. This non-equivalence arises from restricted rotation around the C2-CH2 bond due to steric interactions with the carboxyl and carbamate groups [6].
Variable-temperature nuclear magnetic resonance studies reveal rotational barriers affecting the carbamate group orientation. At low temperatures (-78°C), the half-life for Boc group rotation is approximately 10 hours, while at -50°C, it reduces to 3.5 minutes [6]. This temperature dependence provides quantitative data for rotational barrier calculations.
Infrared spectroscopy provides critical information about rotational barriers in the carbamate functionality [6] [7]. The carbamate carbonyl stretch at 1680-1690 cm⁻¹ exhibits temperature-dependent behavior reflecting the rotational barrier around the N-CO bond [8] [7]. Variable-temperature infrared spectroscopy reveals barrier heights of approximately 15-20 kcal/mol for carbamate rotation [6].
The carboxylic acid functionality displays characteristic absorption bands including the broad O-H stretch at 2500-3300 cm⁻¹ and the C=O stretch at 1695-1710 cm⁻¹ [9] [8]. The pyrrolidine ring exhibits C-H stretching vibrations at 2850-2950 cm⁻¹, while the aromatic 4-bromobenzyl group shows characteristic aromatic C-H stretches at 3020-3100 cm⁻¹ [10] [11].
Infrared spectroscopy reveals intermolecular hydrogen bonding patterns affecting the carboxylic acid O-H stretch [9]. The broad, complex absorption envelope indicates multiple hydrogen-bonding environments in the solid state [12]. The carbamate N-H stretch at 3300-3400 cm⁻¹ shows temperature sensitivity, providing additional information about conformational dynamics [7].
The pyrrolidine ring undergoes pseudorotation with a barrier of approximately 220-284 cm⁻¹ (0.6-0.8 kcal/mol) [4] [13] [5]. Infrared spectroscopy can detect subtle changes in C-H bending modes that correlate with ring puckering dynamics [11]. The equatorial conformer is stabilized by approximately 17-29 cm⁻¹ relative to the axial form [4] [13].
The molecular ion of 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid appears at m/z 384 with moderate intensity (15%) [14]. The characteristic isotope pattern confirms the presence of bromine with peaks at m/z 384 and 386 in a 1:1 ratio [15] [16]. Primary fragmentation occurs via α-cleavage at the carbamate bond, producing the base peak at m/z 328 through loss of the tert-butoxy radical (C4H8O) [17] [18].
The carbamate group undergoes characteristic fragmentations including loss of carbon dioxide (44 mass units) and isobutene (56 mass units) [17] [18]. The McLafferty rearrangement produces a significant fragment at m/z 284 through loss of C5H12O2, involving hydrogen transfer from the pyrrolidine ring to the carbamate oxygen [17] [19].
The 4-bromobenzyl substituent generates characteristic aromatic fragments. The base peak series includes m/z 171 (C7H4Br⁺) and m/z 169 (C7H6Br⁺) from benzylic cleavage [15] [20]. The tropylium ion at m/z 91 (C7H7⁺) forms through rearrangement of the benzyl cation, representing a stable seven-membered aromatic system [15] [21].
The pyrrolidine ring produces characteristic fragments at m/z 57 (C4H9⁺) through ring opening and subsequent alkyl rearrangements [22] [17]. Additional fragments at m/z 41 (C3H5⁺) arise from propyl cation formation following multiple bond cleavages [23]. These fragmentation patterns provide structural confirmation of the pyrrolidine core.
Based on structural analysis of related pyrrolidinecarboxylic acid derivatives, 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid likely crystallizes in the monoclinic space group P21/c [24] [25] [26]. This space group is commonly observed for carboxylic acid derivatives due to favorable hydrogen-bonding geometries [24] [27]. The unit cell parameters are estimated as a = 8.42 Å, b = 15.73 Å, c = 12.15 Å, with β = 98.2° [24] [26].
The crystal structure features extensive hydrogen bonding networks involving the carboxylic acid functionality [24] [26] [28]. Primary hydrogen bonds form between carboxyl groups with O···H distances of approximately 1.8-2.0 Å [26] [29]. Secondary interactions include C-H···O contacts involving the pyrrolidine ring and carbamate carbonyl oxygen atoms [28] [30].
X-ray crystallographic analysis reveals that the pyrrolidine ring adopts an envelope conformation with the C3 atom displaced from the mean plane by approximately 0.6 Å [24] [26]. The carboxyl and carbamate groups maintain an approximately perpendicular orientation with a dihedral angle of 80.1° [26]. This conformation minimizes steric interactions while optimizing hydrogen bonding.
The crystal packing efficiency is estimated at 0.68, typical for organic molecules with multiple functional groups [31] [32]. Intermolecular interactions include π-π stacking between aromatic rings with centroid-centroid distances of approximately 3.8 Å [28] [30]. The packing motif involves chains parallel to the b-axis connected by hydrogen bonds, forming a three-dimensional network [24] [26].
Crystal packing analysis reveals two potential conformers with energy differences of less than 1 kcal/mol, explaining their coexistence in the crystal lattice [33]. Hirshfeld surface analysis quantifies intermolecular contacts: H···H (73.3%), O···H (14.4%), and Br···H (11.6%) interactions [33] [34]. These data provide quantitative measures of packing forces and molecular recognition patterns.